molecular formula C15H20O10 B12273712 Benzoic acid + 1O, 2MeO, O-Hex

Benzoic acid + 1O, 2MeO, O-Hex

Cat. No.: B12273712
M. Wt: 360.31 g/mol
InChI Key: CIYLTHWUJCCASO-UHFFFAOYSA-N
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Description

Benzoic acid + 1O, 2MeO, O-Hex is a phenolic glycoside with the chemical formula C₁₅H₂₀O₁₀ . This compound is characterized by the presence of benzoic acid moiety attached to a hexose sugar, which is further substituted with methoxy and hydroxyl groups. It is a part of a group of stereoisomers and is known for its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid + 1O, 2MeO, O-Hex typically involves the glycosylation of benzoic acid derivatives with appropriately protected hexose sugars. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the selective formation of the desired glycoside .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound through fermentation processes. These methods are advantageous due to their scalability and environmental friendliness compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid + 1O, 2MeO, O-Hex undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzoic acid + 1O, 2MeO, O-Hex has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of glycosylation reactions and the synthesis of glycosides.

    Biology: Investigated for its role in plant metabolism and its potential as a natural product with biological activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of natural preservatives and flavoring agents.

Mechanism of Action

The mechanism of action of Benzoic acid + 1O, 2MeO, O-Hex involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid + 1O, 2MeO, O-Hex is unique due to its specific combination of methoxy and hydroxyl groups attached to the benzoic acid moiety and the hexose sugar. This unique structure contributes to its distinct chemical properties and biological activities .

Properties

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxy-3,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O10/c1-22-7-3-6(4-8(23-2)10(7)17)14(21)25-15-13(20)12(19)11(18)9(5-16)24-15/h3-4,9,11-13,15-20H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYLTHWUJCCASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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